2,2'-Oxybis(6-fluorobenzonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis(6-fluorobenzonitrile) is a chemical compound with the molecular formula C14H6F2N2O It is characterized by the presence of two fluorobenzonitrile groups connected by an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(6-fluorobenzonitrile) typically involves the reaction of 6-fluorobenzonitrile with an appropriate oxygen donor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between 6-fluorobenzonitrile and an oxygen source, such as hydrogen peroxide or a peracid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 2,2’-Oxybis(6-fluorobenzonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Oxybis(6-fluorobenzonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Oxybis(6-fluorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Oxybis(6-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzonitrile: A simpler analog with one fluorobenzonitrile group.
2,2’-Dioxydiphenyl: Similar structure but without the fluorine atoms.
6-Fluorobenzonitrile: A precursor in the synthesis of 2,2’-Oxybis(6-fluorobenzonitrile).
Uniqueness
2,2’-Oxybis(6-fluorobenzonitrile) is unique due to the presence of two fluorobenzonitrile groups connected by an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C14H6F2N2O |
---|---|
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
2-(2-cyano-3-fluorophenoxy)-6-fluorobenzonitrile |
InChI |
InChI=1S/C14H6F2N2O/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H |
InChI-Schlüssel |
AVHBVRVCOXJLTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=C(C(=CC=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.